(1-Benzhydryl-3-methylazetidin-3-yl)methanamine
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Overview
Description
(1-Benzhydryl-3-methylazetidin-3-yl)methanamine is a chemical compound with the molecular formula C18H22N2 It is known for its unique structure, which includes a benzhydryl group attached to a methylazetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzhydryl-3-methylazetidin-3-yl)methanamine typically involves the reaction of benzhydryl chloride with 3-methylazetidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C13H11Cl+C4H9N→C18H22N2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Benzhydryl-3-methylazetidin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction may produce secondary amines.
Scientific Research Applications
(1-Benzhydryl-3-methylazetidin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Benzhydryl-3-methylazetidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzhydryl-3-methylazetidin-3-yl)methanesulfonate
- (1-Benzhydryl-3-methylazetidin-3-yl)acetate
Uniqueness
(1-Benzhydryl-3-methylazetidin-3-yl)methanamine is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a benzhydryl group with a methylazetidinyl moiety sets it apart from other similar compounds.
Properties
IUPAC Name |
(1-benzhydryl-3-methylazetidin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-18(12-19)13-20(14-18)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-14,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWVMLPQUBNZIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435754 |
Source
|
Record name | 1-[1-(Diphenylmethyl)-3-methylazetidin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133891-59-5 |
Source
|
Record name | 1-[1-(Diphenylmethyl)-3-methylazetidin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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